molecular formula C20H26O5 B2648993 2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid CAS No. 438030-17-2

2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid

Cat. No. B2648993
CAS RN: 438030-17-2
M. Wt: 346.423
InChI Key: LSTHDERFUSCPKL-UHFFFAOYSA-N
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Description

“2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid” is a chemical compound with the CAS Number: 438030-17-2 . It has a molecular weight of 346.42 . The compound is also known by its IUPAC name, which is the same as the name you provided .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H26O5/c1-5-6-7-8-9-16-12(2)15-10-11-17(24-14(4)19(21)22)13(3)18(15)25-20(16)23/h10-11,14H,5-9H2,1-4H3,(H,21,22) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm^3, a boiling point of 509.4±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . Its enthalpy of vaporization is 82.1±3.0 kJ/mol, and it has a flash point of 176.3±23.6 °C . The compound’s index of refraction is 1.533, and it has a molar refractivity of 94.6±0.3 cm^3 . It has 5 H bond acceptors, 1 H bond donor, and 8 freely rotating bonds .

Scientific Research Applications

Synthesis and Chemical Reactions

Research has explored the synthesis of derivatives of chromen-4-yl-acetic acid, highlighting methodologies for creating compounds with potential antimicrobial activities. For instance, Čačić et al. (2006) described the preparation of various derivatives from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester, demonstrating a wide range of chemical reactions that yield compounds with diverse functionalities (Čačić, Trkovnik, Čačić, & Has-Schon, 2006). Similarly, Čačić et al. (2009) reported on the design and synthesis of thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid, further expanding the chemical versatility of chromene-based compounds (Čačić, Molnar, Balić, Draca, & Rajković, 2009).

Potential Medicinal Applications

The synthesis and modification of chromene compounds have been directed towards evaluating their potential medicinal applications. Kessel et al. (2007) investigated phenoxypropionic acid derivatives for their ability to initiate autophagy in leukemia cells, highlighting the antitumor potential of these compounds (Kessel, Reiners, Hazeldine, Polin, & Horwitz, 2007). This research underscores the importance of chromene derivatives in developing new therapeutic agents.

Catalysis and Material Science

The catalytic properties of chromene derivatives have also been explored. Iwahama et al. (2000) demonstrated the efficient oxidation of alcohols to carbonyl compounds using a cobalt species, which may have implications for the synthesis and modification of chromene-based compounds in material science applications (Iwahama, Yoshino, Keitoku, Sakaguchi, & Ishii, 2000).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(3-hexyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O5/c1-5-6-7-8-9-16-12(2)15-10-11-17(24-14(4)19(21)22)13(3)18(15)25-20(16)23/h10-11,14H,5-9H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTHDERFUSCPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C2=C(C(=C(C=C2)OC(C)C(=O)O)C)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid

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